molecular formula C10H8F3NO5 B6311639 2-(Methoxy)-6-nitro-4-(trifluoromethyl)phenylacetic acid CAS No. 1858256-66-2

2-(Methoxy)-6-nitro-4-(trifluoromethyl)phenylacetic acid

Cat. No.: B6311639
CAS No.: 1858256-66-2
M. Wt: 279.17 g/mol
InChI Key: LXHFMNODCAIQOJ-UHFFFAOYSA-N
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Description

2-(Methoxy)-6-nitro-4-(trifluoromethyl)phenylacetic acid is an organic compound characterized by the presence of methoxy, nitro, and trifluoromethyl groups attached to a phenylacetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methoxy)-6-nitro-4-(trifluoromethyl)phenylacetic acid typically involves multi-step organic reactions. One common method includes the nitration of 2-methoxy-4-(trifluoromethyl)phenylacetic acid, followed by purification steps to isolate the desired product. The reaction conditions often require controlled temperatures and the use of strong acids or bases as catalysts.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain high-purity this compound.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Formation of 2-(Methoxy)-6-nitro-4-(trifluoromethyl)benzaldehyde or 2-(Methoxy)-6-nitro-4-(trifluoromethyl)benzoic acid.

    Reduction: Formation of 2-(Methoxy)-6-amino-4-(trifluoromethyl)phenylacetic acid.

    Substitution: Various substituted phenylacetic acids depending on the nucleophile used.

Scientific Research Applications

2-(Methoxy)-6-nitro-4-(trifluoromethyl)phenylacetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features that may interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-(Methoxy)-6-nitro-4-(trifluoromethyl)phenylacetic acid involves its interaction with molecular targets, such as enzymes or receptors, through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The methoxy group may contribute to the compound’s binding affinity to specific targets, influencing its overall biological activity.

Comparison with Similar Compounds

    2-(Trifluoromethyl)phenylacetic acid: Lacks the methoxy and nitro groups, resulting in different chemical and biological properties.

    (S)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid: Contains a similar trifluoromethyl group but differs in the position and presence of other functional groups.

Uniqueness: 2-(Methoxy)-6-nitro-4-(trifluoromethyl)phenylacetic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the nitro and methoxy groups provide additional sites for chemical modification and interaction with biological targets.

Properties

IUPAC Name

2-[2-methoxy-6-nitro-4-(trifluoromethyl)phenyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO5/c1-19-8-3-5(10(11,12)13)2-7(14(17)18)6(8)4-9(15)16/h2-3H,4H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXHFMNODCAIQOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1CC(=O)O)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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